molecular formula C14H16ClN3O3 B2377678 2-chloro-N-[4-methyl-2,5-dioxo-4-(2-phenylethyl)imidazolidin-1-yl]acetamide CAS No. 956728-19-1

2-chloro-N-[4-methyl-2,5-dioxo-4-(2-phenylethyl)imidazolidin-1-yl]acetamide

Cat. No.: B2377678
CAS No.: 956728-19-1
M. Wt: 309.75
InChI Key: XFJUOGDKSPZMPZ-UHFFFAOYSA-N
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Description

2-chloro-N-[4-methyl-2,5-dioxo-4-(2-phenylethyl)imidazolidin-1-yl]acetamide is a chemical compound with the molecular formula C14H16ClN3O3 and a molecular weight of 309.75 g/mol This compound is characterized by its imidazolidinone core, which is substituted with a phenylethyl group and a chloroacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[4-methyl-2,5-dioxo-4-(2-phenylethyl)imidazolidin-1-yl]acetamide typically involves the following steps:

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-[4-methyl-2,5-dioxo-4-(2-phenylethyl)imidazolidin-1-yl]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nucleophilic Substitution: Products depend on the nucleophile used, resulting in various substituted derivatives.

    Oxidation: Oxidized products may include carboxylic acids or ketones.

    Reduction: Reduced products may include alcohols or amines.

    Hydrolysis: Hydrolysis yields carboxylic acids and amines.

Scientific Research Applications

2-chloro-N-[4-methyl-2,5-dioxo-4-(2-phenylethyl)imidazolidin-1-yl]acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-chloro-N-[4-methyl-2,5-dioxo-4-(2-phenylethyl)imidazolidin-1-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Comparison with Similar Compounds

Similar Compounds

    2-chloro-N-[4-methyl-2,5-dioxo-4-(2-phenylethyl)imidazolidin-1-yl]acetamide: The parent compound.

    2-chloro-N-[4-methyl-2,5-dioxo-4-(2-phenylethyl)imidazolidin-1-yl]propionamide: A similar compound with a propionamide group instead of an acetamide group.

    2-chloro-N-[4-methyl-2,5-dioxo-4-(2-phenylethyl)imidazolidin-1-yl]butyramide: A similar compound with a butyramide group instead of an acetamide group.

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chloroacetamide moiety allows for versatile chemical modifications, making it a valuable intermediate in synthetic chemistry .

Properties

IUPAC Name

2-chloro-N-[4-methyl-2,5-dioxo-4-(2-phenylethyl)imidazolidin-1-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16ClN3O3/c1-14(8-7-10-5-3-2-4-6-10)12(20)18(13(21)16-14)17-11(19)9-15/h2-6H,7-9H2,1H3,(H,16,21)(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFJUOGDKSPZMPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)N(C(=O)N1)NC(=O)CCl)CCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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